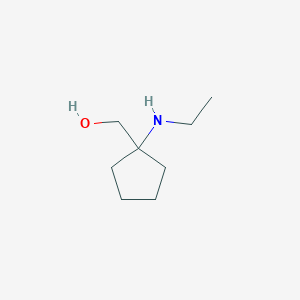

1-(ethylamino)Cyclopentanemethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

[1-(ethylamino)cyclopentyl]methanol |

InChI |

InChI=1S/C8H17NO/c1-2-9-8(7-10)5-3-4-6-8/h9-10H,2-7H2,1H3 |

InChI Key |

FIMCKIHDTUOLJU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CCCC1)CO |

Origin of Product |

United States |

The Landscape of Substituted Cyclopentane Scaffolds

The cyclopentane (B165970) ring, a five-membered carbocycle, has historically been considered a valuable, albeit synthetically challenging, scaffold in drug discovery. Current time information in Bangalore, IN.bldpharm.com Unlike their aromatic counterparts, saturated rings like cyclopentane offer a three-dimensional geometry that can lead to improved pharmacological properties, including enhanced solubility, better metabolic stability, and higher target specificity. nih.gov Researchers have increasingly recognized the cyclopentane framework as a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets. bldpharm.com

The development of stereocontrolled synthetic methods has been crucial in unlocking the potential of highly substituted cyclopentane cores. Current time information in Bangalore, IN.bldpharm.com The ability to precisely control the spatial arrangement of substituents on the cyclopentane ring is essential for optimizing interactions with biological macromolecules. Various strategies have been developed to create polysubstituted cyclopentane derivatives, highlighting their importance as building blocks for complex molecules. google.com

The Significance of Quaternary Carbon Centers

A key structural feature of 1-(ethylamino)cyclopentanemethanol is the presence of a quaternary carbon atom—a carbon atom bonded to four other non-hydrogen atoms. This feature is prevalent in a vast number of natural products and has been associated with enhanced biological activity. chegg.comchemicalbook.com The introduction of a quaternary center can confer several advantageous properties to a molecule:

Conformational Rigidity: The steric bulk around a quaternary carbon restricts the number of accessible conformations a molecule can adopt. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. chegg.com

Metabolic Stability: The presence of a quaternary carbon can block sites of metabolic attack, thereby increasing the in vivo half-life of a drug candidate. ymdb.ca

Three-Dimensionality: Quaternary centers contribute significantly to the three-dimensional shape of a molecule, which is increasingly recognized as a desirable trait in drug design to improve selectivity and avoid off-target effects. chegg.com

The deliberate construction of quaternary carbon centers is a significant challenge in organic synthesis, and the development of new methods to create these structures is an active area of research. google.comchemicalbook.com

The Role of Amine and Alcohol Functionalities

The amine and alcohol functional groups are ubiquitous in pharmaceuticals and play critical roles in a molecule's biological activity and pharmacokinetic properties.

Amines are organic compounds containing a nitrogen atom with a lone pair of electrons, which confers basic properties. chemicalbook.com This functional group is a key component of a vast array of drugs and natural products, known as alkaloids. chemscene.com In a pharmacological context, amines are important for several reasons:

Receptor Interactions: The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated (ammonium) form, it can act as a hydrogen bond donor. These interactions are fundamental to the binding of many drugs to their protein targets. nih.gov

Solubility: The ability to form salts by protonating the amine group significantly increases the water solubility of many drug molecules, which is crucial for their administration and distribution in the body. chemscene.com

Neurotransmission: Many neurotransmitters, such as serotonin (B10506) and dopamine (B1211576), are amines. Consequently, many psychoactive drugs target amine receptors or transporters in the central nervous system. doubtnut.com

Alcohols contain a hydroxyl (-OH) group and are also prevalent in biologically active molecules. Their significance stems from:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov

Metabolic Handles: Alcohols can serve as sites for metabolic transformations, such as glucuronidation, which can aid in the excretion of a drug from the body.

Chirality: The carbon to which the hydroxyl group is attached is often a stereocenter, and the specific stereochemistry can be critical for biological activity.

The combination of an amine and an alcohol in a single molecule, as in 1-(ethylamino)cyclopentanemethanol, creates an amino alcohol moiety. This structural motif is present in many biologically active compounds with a wide range of therapeutic applications. bldpharm.comnih.gov

Pharmacological and Biological Activity Investigations Non Clinical Focus

In Vitro Pharmacological Profiling and Cellular Assays

In the preclinical evaluation of a novel compound, a series of in vitro assays are conducted to determine its effects on various biological targets. These assays are fundamental in characterizing the compound's mechanism of action and potential therapeutic applications.

Receptor binding assays are a cornerstone of pharmacological research, used to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor. The test compound is then introduced at varying concentrations to see if it can displace the radioligand. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them common targets for drug discovery. nih.gov To assess the interaction of a compound like 1-(ethylamino)cyclopentanemethanol with GPCRs, a panel of binding assays for various GPCR subtypes (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors) would be conducted. nih.govnih.gov

Hypothetical Data Table for GPCR Binding Affinity of this compound (Note: This table is for illustrative purposes only as no actual data exists)

| Receptor Subtype | Radioligand | Ki (nM) |

|---|---|---|

| α1-Adrenergic | [3H]Prazosin | |

| β1-Adrenergic | [3H]CGP-12177 | |

| Dopamine (B1211576) D2 | [3H]Spiperone | |

| Serotonin (B10506) 5-HT2A | [3H]Ketanserin | |

| Mu-Opioid | [3H]DAMGO |

Ligand-gated ion channels are critical for fast synaptic transmission in the nervous system. nih.gov Assays to investigate the modulation of these channels would involve measuring changes in ion flow or membrane potential in response to the compound in the presence of a known agonist. Techniques such as patch-clamp electrophysiology or fluorescent ion indicators would be employed.

Enzyme-linked receptors, such as receptor tyrosine kinases, have intrinsic enzymatic activity that is activated upon ligand binding. khanacademy.org To study the effect of a compound on these receptors, researchers would measure the level of receptor phosphorylation or the activity of downstream signaling proteins.

Neurotransmitter transporters, like the dopamine transporter (DAT), are responsible for the reuptake of neurotransmitters from the synaptic cleft and are important drug targets. nih.govnih.gov The interaction of a compound with these transporters is typically assessed using uptake or binding assays with radiolabeled substrates or inhibitors. google.com

Hypothetical Data Table for Transporter Interaction of this compound (Note: This table is for illustrative purposes only as no actual data exists)

| Transporter | Assay Type | IC50 (nM) |

|---|---|---|

| Dopamine Transporter (DAT) | [3H]WIN 35,428 Binding | |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine Binding | |

| Serotonin Transporter (SERT) | [3H]Citalopram Binding |

Many drugs exert their effects by inhibiting the activity of specific enzymes. nih.gov To determine if a compound like this compound has any enzyme inhibitory activity, it would be tested against a panel of enzymes relevant to human physiology. The concentration of the compound required to reduce enzyme activity by 50% (IC50) is a key parameter measured in these studies. nih.gov

Hypothetical Data Table for Enzyme Inhibition Profile of this compound (Note: This table is for illustrative purposes only as no actual data exists)

| Enzyme | Substrate | IC50 (µM) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Kynuramine | |

| Monoamine Oxidase B (MAO-B) | Benzylamine | |

| Acetylcholinesterase (AChE) | Acetylthiocholine | |

| Endothelin-Converting Enzyme 2 (ECE-2) |

Pre-Clinical In Vivo Pharmacological Evaluation (Mechanistic Insights, excluding therapeutic claims)

Functional Readouts in Specific Animal Models (e.g., neurochemical changes)The physiological or neurochemical effects of this compound in animal models have not been documented in the available literature.

Further research would be required to determine the pharmacological profile of this compound.

No Publicly Available Data on the Metabolism of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the metabolic pathways or biotransformation studies specifically for the chemical compound this compound.

The execution of in-depth searches for its metabolic stability, potential metabolites, the enzymes involved in its biotransformation, or any predictive computational studies yielded no specific results for this molecule. Consequently, it is not possible to provide a scientifically accurate article based on detailed research findings as requested.

Generating content for the specified outline would require speculative information that is not supported by experimental or peer-reviewed data, which would compromise the scientific integrity and accuracy of the article. Therefore, in the absence of any available scientific studies on this compound, the requested article cannot be produced.

Metabolic Pathways and Biotransformation Studies of 1 Ethylamino Cyclopentanemethanol

Metabolic Characterization in Pre-Clinical Animal Models (excluding toxicokinetics)

Detailed research findings and data tables on the metabolic pathways and biotransformation of 1-(ethylamino)cyclopentanemethanol in preclinical animal models are not available in the current scientific literature.

No Publicly Available Data on the Molecular Mechanisms of this compound

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is no publicly available information regarding the molecular mechanisms of action for the chemical compound this compound.

While searches were broadened to include structurally related compounds in an attempt to infer potential mechanisms, the identified literature focused on more complex molecules where the cyclopentylamino moiety is only one part of a larger pharmacophore. The biological activities described for these distinct molecules, such as 11β-HSD inhibition by 2-(cyclopentylamino)thiazol-4(5H)-one derivatives or the anticancer effects of cyclopentane-fused anthraquinones, cannot be scientifically extrapolated to the simpler structure of this compound.

Consequently, without any foundational scientific data, it is not possible to provide an accurate and informative article on the molecular mechanisms of this specific compound. The requested detailed analysis of its interactions at the cellular and subcellular levels remains an area where no research has been published.

Future Directions and Emerging Research Opportunities for 1 Ethylamino Cyclopentanemethanol Research

Development of Advanced Analytical Techniques for Structural and Biological Characterization

A foundational element of future research will be the application of sophisticated analytical methods to fully characterize 1-(ethylamino)cyclopentanemethanol and its metabolites. While standard techniques provide basic structural information, advanced methods are required for detailed stereochemical analysis, quantification in complex biological matrices, and understanding its interactions with biological macromolecules.

The biological activity of chiral molecules like this compound, which contains a stereocenter, is often dependent on their specific stereoisomeric configuration (D- or L-form). researchgate.net Therefore, the stereochemical analysis is a critical aspect of its characterization. researchgate.net Advanced chromatographic techniques are indispensable for this purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC), in particular, are powerful tools for the steroselective separation of amino alcohols. researchgate.net Modern approaches in HPLC, such as two-dimensional chromatography, can decrease analysis time while increasing resolution and detectability. researchgate.net

For enhanced sensitivity and structural elucidation, the coupling of these chromatographic methods with mass spectrometry (MS) is essential. creative-proteomics.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to modern analytical biochemistry. creative-proteomics.comresearchgate.net LC-MS, using methods like electrospray ionization (ESI), can resolve amino alcohols based on polarity and provide precise mass-to-charge ratio data. creative-proteomics.com GC-MS often requires derivatization of the amino and alcohol groups to increase volatility, for instance, through acylation or silylation, enabling high-resolution separation on specialized columns. creative-proteomics.com These methods allow for the detection and quantification of the compound and its metabolites at very low concentrations (picomolar levels) in biological fluids such as plasma or cerebrospinal fluid. fbise.edu.pknih.gov

Table 1: Advanced Analytical Techniques for Characterization

| Technique | Application for this compound | Key Advantages | Reference |

|---|---|---|---|

| Chiral HPLC/GC | Separation and quantification of enantiomers. | Determines stereospecific activity and metabolism. | researchgate.net |

| LC-MS/MS | Detection and quantification in biological fluids; metabolite identification. | High sensitivity and specificity; structural elucidation. | creative-proteomics.com |

| GC-MS | Analysis of volatile derivatives for quantification and structural analysis. | High resolution for complex mixtures; established methods. | researchgate.net |

| 2D-Chromatography | High-resolution separation from complex biological matrices. | Increased peak capacity and resolution. | researchgate.net |

Integration of Multi-Omics Technologies (e.g., metabolomics, proteomics) in Mechanistic Studies

To move beyond simple efficacy studies and understand the detailed molecular mechanisms of this compound, the integration of multi-omics technologies is a crucial next step. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound, helping to identify its primary targets and off-target effects. nih.gov

For instance, an integrative analysis could begin with a functional genomics screen, such as CRISPR/Cas9, to identify genes that are essential for the compound's activity or that mediate resistance to it. nih.gov The results from such a screen can be combined with transcriptomic (RNA-seq) and proteomic data from cells treated with the compound to build a comprehensive gene regulatory network. nih.gov This can reveal the signaling pathways and transcriptional modules that are perturbed by this compound. nih.gov

Proteomics can identify direct protein binding partners, while metabolomics can reveal changes in cellular metabolism, providing clues about the compound's functional impact. This multi-omics integration allows for the construction of detailed molecular networks, moving from identifying statistical associations to understanding causal mechanisms. nih.gov Such an approach has been used successfully to unravel the complex pathogenesis of diseases and could be powerfully applied to deconvolve the targets of novel chemical entities like the derivatives of this compound. nih.govacs.org

Exploration of Prodrug Strategies or Targeted Delivery Systems for Enhanced Research Applications

To improve the utility of this compound in research settings, prodrug and targeted delivery strategies can be employed to optimize its physicochemical and pharmacokinetic properties. nih.gov Prodrugs are inactive or minimally active compounds that are converted to the active parent drug in vivo. nih.gov This approach can overcome research barriers such as low solubility, poor permeability across biological membranes, or rapid metabolism. youtube.com

Given its structure, this compound is an excellent candidate for a carrier-linked prodrug. youtube.com The amino or alcohol functional groups can be temporarily masked by linking them to a promoiety, such as an amino acid. nih.govtandfonline.com Amino acid prodrugs can leverage endogenous nutrient transporters to enhance absorption and targeted delivery. nih.gov This strategy can improve aqueous solubility and bioavailability, providing more consistent and controlled exposure in experimental models. tandfonline.comresearchgate.net

Furthermore, nanotechnology-based targeted delivery systems offer another avenue for enhancing research applications. Encapsulating this compound within nanocarriers, such as those made from cyclodextrins or chitosan, can alter its distribution profile, protect it from premature degradation, and enable site-specific delivery. nih.govmdpi.com For example, cyclodextrin-based nanoparticles can be functionalized with targeting ligands (e.g., peptides, antibodies) that recognize specific cell surface receptors, thereby directing the compound to a desired cell or tissue type. nih.gov This approach is invaluable for studies aiming to investigate the compound's effect on a specific organ or cell population while minimizing systemic exposure. nih.gov

Table 2: Potential Research Enhancement Strategies

| Strategy | Mechanism | Potential Advantage in Research | Reference |

|---|---|---|---|

| Amino Acid Prodrug | Covalent linkage of an amino acid to the compound's amino or alcohol group. | Improved solubility, enhanced permeability via transporters, controlled release. | nih.govtandfonline.com |

| Cyclodextrin Nanoparticles | Encapsulation of the compound within a cyclodextrin-based polymer. | Increased stability, improved solubility, potential for targeted delivery. | nih.govnih.gov |

| Co-drug Formation | Coupling the compound with another pharmacologically active agent. | Synergistic effects, potential for multi-target investigation. | youtube.com |

Comparative Studies with Other Amino Alcohol or Cyclopentane-Based Scaffolds

The chemical space around this compound is rich with related structures. Systematic comparative studies against other amino alcohol and cyclopentane-based scaffolds are essential for establishing its unique value and for understanding its structure-activity relationship (SAR). acs.org β-Amino alcohols, in particular, are recognized as important scaffolds in medicinal chemistry. researchgate.net

By synthesizing and evaluating a library of related compounds, researchers can identify the key structural features responsible for a given biological effect. For example, comparative studies could explore how modifications to the cyclopentane (B165970) ring (e.g., substitution, ring size), the length and branching of the ethylamino side chain, or the stereochemistry of the alcohol group impact activity. nih.gov Comparing the biological profile of this compound with that of other scaffolds, such as phenyl-based or heterocyclic amino alcohols, can highlight the specific contribution of the cyclopentane moiety. nih.govnih.gov

These studies provide a rational basis for lead optimization. If a particular biological activity is identified, SAR studies can guide the design of analogues with improved potency, selectivity, or metabolic stability. acs.org This comparative approach ensures that the novelty and potential advantages of the this compound scaffold are rigorously tested and understood relative to existing chemical matter. nih.gov

Leveraging Artificial Intelligence for De Novo Design and Optimization of Analogues

The convergence of artificial intelligence (AI) and chemistry offers an unprecedented opportunity to accelerate the exploration of novel analogues based on the this compound scaffold. frontiersin.org De novo drug design, powered by generative AI models, can create entirely new molecules from scratch that are optimized for a specific set of properties. nih.govyoutube.com

Generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on large chemical databases to learn the underlying rules of chemical structure and bonding. nih.gov These models can then be fine-tuned using the structure of this compound as a starting point. By incorporating a scoring function that rewards desired properties (e.g., high predicted binding affinity to a target, good drug-likeness, synthetic feasibility), the AI can generate novel molecular structures that retain the core scaffold but are optimized for a specific research goal. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-(ethylamino)cyclopentanemethanol, and what critical parameters affect reaction efficiency?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopentanol derivatization and amine functionalization. Key parameters include solvent choice (e.g., polar aprotic solvents for nucleophilic substitution), temperature control (60–80°C for optimal amine coupling), and catalyst selection (e.g., palladium-based catalysts for hydrogenation steps). Yield optimization requires strict control of stoichiometry and reaction time, as excess reagents may lead to by-products like cyclopentanone derivatives .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical. For example, ¹H NMR can confirm the presence of the ethylamino group (δ 1.2–1.4 ppm for CH₃ and δ 2.6–3.0 ppm for NH-CH₂). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Purity ≥95% is often required for pharmacological studies, achievable via column chromatography using silica gel (60–120 mesh) .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s solubility in polar solvents be systematically addressed?

- Methodological Answer : Discrepancies in solubility (e.g., in water vs. ethanol) may arise from polymorphic forms or residual solvents. Researchers should employ differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Solubility studies should standardize temperature (25°C ± 0.1°C) and use saturated solutions with equilibration times ≥24 hours. Computational models like COSMO-RS can predict solubility trends based on molecular polarity .

Q. What in silico methods are recommended to predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like G-protein-coupled receptors (GPCRs) can assess binding affinity. Quantitative structure-activity relationship (QSAR) models, trained on datasets of similar cyclopentanol derivatives, predict pharmacokinetic properties (e.g., logP, bioavailability). Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) evaluate electronic properties influencing reactivity, such as HOMO-LUMO gaps .

Q. What experimental approaches are used to determine the stereochemical configuration of this compound, and how can chiral impurities be minimized?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® IA column) with hexane:isopropanol (90:10) mobile phase resolves enantiomers. Circular dichroism (CD) spectroscopy provides optical activity data. To minimize impurities, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) is preferred. Reaction monitoring via thin-layer chromatography (TLC) with iodine vapor detection ensures intermediate stereochemical fidelity .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR spectral data for this compound in different deuterated solvents?

- Methodological Answer : Solvent-induced shifts (e.g., D₂O vs. CDCl₃) affect hydrogen bonding and proton exchange rates. In D₂O, the NH proton may exchange rapidly, appearing as a broad singlet, while CDCl₃ preserves sharp splitting. Researchers should compare spectra across solvents and reference databases (e.g., SDBS) to assign peaks accurately. Variable-temperature NMR (VT-NMR) can resolve dynamic effects .

Application-Oriented Questions

Q. What strategies are effective in optimizing the compound’s stability under physiological conditions for drug delivery studies?

- Methodological Answer : Stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) identify degradation pathways (e.g., hydrolysis of the ethylamino group). Formulation with cyclodextrins (e.g., β-cyclodextrin) enhances solubility and protects against enzymatic degradation. Accelerated stability studies (40°C/75% RH for 6 months) guide storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.